molecular formula C14H13ClFNO B1348859 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 315710-85-1

2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B1348859
CAS No.: 315710-85-1
M. Wt: 265.71 g/mol
InChI Key: UMSNWZWJTFGFSJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone . This name reflects its structural features: a pyrrole ring substituted at the 1-position with a 3-fluorophenyl group, methyl groups at the 2- and 5-positions, and a chloroacetyl group at the 3-position. Synonyms are limited in literature, though variations in substituent positioning (e.g., 4-fluorophenyl analogs) are documented.

Molecular Formula and Weight

The molecular formula is C₁₄H₁₃ClFNO , with a molecular weight of 265.07 g/mol . A comparative analysis of molecular descriptors from multiple sources confirms consistency in these values (Table 1).

Table 1: Molecular Formula and Weight Across Sources

Source Molecular Formula Molecular Weight (g/mol)
PubChem C₁₄H₁₃ClFNO 265.07
Fujifilm C₁₄H₁₃ClFNO 265.7
Fisher Scientific C₁₄H₁₃ClFNO 265.07

Minor discrepancies in molecular weight (e.g., 265.07 vs. 265.7) arise from rounding conventions rather than structural differences.

SMILES Notation and InChI Key

The SMILES notation for this compound is CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CCl , which encodes the connectivity of atoms and functional groups. The InChI Key, a hashed version of the International Chemical Identifier (InChI), is retrievable via PubChem (CID 705254) but is not explicitly listed in the provided sources.

Historical Context and Discovery

The compound belongs to the pyrrole derivative family, a class of heterocyclic compounds integral to pharmaceutical and materials science research. Pyrroles gained prominence in the mid-20th century for their role in natural product synthesis (e.g., porphyrins). The specific substitution pattern of this compound—fluorophenyl and chloroacetyl groups—aligns with early 21st-century efforts to optimize bioactive molecules for enhanced reactivity and selectivity.

While the exact date of its first synthesis is unspecified in available literature, its CAS Registry Number (315710-85-1 ) suggests registration in the 2000s, coinciding with advances in boronate and trifluoromethyl chemistry. Early synthetic routes likely involved Friedel-Crafts acylation or palladium-catalyzed coupling to introduce the fluorophenyl group to the pyrrole core. The compound’s structural complexity reflects broader trends in medicinal chemistry to combine halogenation and heterocyclic motifs for targeted biological activity.

Properties

IUPAC Name

2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-6-13(14(18)8-15)10(2)17(9)12-5-3-4-11(16)7-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNWZWJTFGFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351622
Record name 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315710-85-1
Record name 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 3-fluoroaniline with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The primary structural variations among analogs lie in the substituents on the phenyl ring and their positions. Key examples include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 3-Fluoro C₁₅H₁₅ClFNO 283.74 Research tool for enzyme inhibition studies; meta-fluorine influences steric/electronic effects.
2-Chloro-1-{1-[4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone 4-(Trifluoromethoxy) C₁₅H₁₃ClF₃NO₂ 331.72 Enhanced lipophilicity due to CF₃O group; used in synthetic intermediates for heterocyclic derivatives (69% synthesis yield).
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3,5-Dichloro C₁₄H₁₂Cl₃NO 316.61 Increased halogenation improves electrophilicity; potential use in agrochemicals.
1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone (IU1) 4-Fluoro C₁₈H₂₁FN₂O 300.37 USP14 deubiquitinase inhibitor (IC₅₀ = 4.5 μM); para-substitution optimizes binding to proteasomal targets.
2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 4-Ethoxy C₁₅H₁₇ClNO₂ 298.76 Ethoxy group enhances solubility; explored in pharmacokinetic optimization.

Impact of Substituent Position and Electronic Effects

  • Meta vs. Para Substitution : The target compound’s 3-fluorophenyl group (meta) introduces distinct steric hindrance and electronic effects compared to para-substituted analogs like IU1 (4-fluorophenyl). Para-substitution often improves binding affinity in enzyme inhibition due to optimal alignment with hydrophobic pockets, as seen in IU1’s activity against USP14 .
  • Electron-Withdrawing Groups: Chlorine and trifluoromethoxy groups increase electrophilicity at the ethanone carbon, enhancing reactivity in nucleophilic substitutions. For example, the 4-(trifluoromethoxy) analog () showed high synthetic utility in forming heterocyclic derivatives .

Biological Activity

2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS No. 315710-85-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C14H13ClFNO
  • Molecular Weight : 265.71 g/mol
  • CAS Number : 315710-85-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including antibacterial and anticancer properties. The following sections summarize significant findings.

Antibacterial Activity

Research has indicated that compounds containing pyrrole structures often exhibit antibacterial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Pyrrole DerivativesMethicillin-resistant Staphylococcus aureus0.125 - 0.255 μg/mL
Pyrrole Benzamide DerivativesStaphylococcus aureus3.12 - 12.5 μg/mL
Pyrrole-based AntibacterialsEscherichia coliMIC values around 2 μg/mL

These findings suggest that the pyrrole moiety may enhance the antibacterial efficacy of derivatives like this compound, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The antiproliferative effects of pyrrole derivatives have also been explored. In vitro studies have demonstrated that various pyrrole-based compounds exhibit significant activity against human tumor cell lines:

Cell LineIC50 (nM)
A549 (Lung Cancer)50 - 100
MCF7 (Breast Cancer)20 - 80
HeLa (Cervical Cancer)30 - 90

These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrrole-containing compounds in drug development:

  • Antitubercular Agents : Recent research has focused on designing selective inhibitors for Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). Compounds similar to this compound were evaluated for their inhibitory activity against Mtb-DHFR, showing promising results that could lead to new treatments for tuberculosis .
  • Mechanism of Action : The mechanism by which pyrrole derivatives exert their biological effects is an area of active research. It is hypothesized that these compounds may interfere with critical cellular processes such as DNA replication and protein synthesis, contributing to their antibacterial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, and what key intermediates should be monitored for yield optimization?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrrole intermediates. Key intermediates include halogenated phenylpyrrole precursors and chloroacetyl derivatives. Reaction progress can be tracked via thin-layer chromatography (TLC) and intermediate characterization by 1^1H NMR (e.g., monitoring methyl group resonances at δ 2.1–2.5 ppm). Yield optimization requires strict control of reaction temperature (70–90°C) and anhydrous conditions to prevent hydrolysis of the chloroethanone group .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic signals for the 3-fluorophenyl group (δ 6.8–7.4 ppm, multiplet), pyrrole methyl groups (δ 2.1–2.3 ppm), and the chloroethanone carbonyl (δ 4.5–5.0 ppm for adjacent CH2_2Cl).
  • FT-IR : A strong C=O stretch at ~1700–1750 cm1^{-1} confirms the ethanone group.
  • HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with ESI-MS confirming the molecular ion peak [M+H]+^+ at m/z 280.07 .

Q. What are the primary safety considerations when handling this compound in laboratory settings, based on its structural analogs?

  • Methodological Answer : Structural analogs (e.g., chloroethanones with fluorophenyl groups) exhibit acute toxicity via inhalation and skin contact. Handling requires:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • First Aid : Immediate irrigation for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring (e.g., 3- vs. 4-fluorophenyl) influence proteasome regulatory activity, based on comparative studies with IU1 derivatives?

  • Methodological Answer : Fluorine at the 3-position (vs. 4-position in IU1) alters steric and electronic interactions with USP14’s catalytic domain. Comparative IC50_{50} assays using fluorogenic ubiquitin-AMC substrates show:

  • 3-Fluorophenyl : Reduced binding affinity (IC50_{50} ~5–10 μM) due to suboptimal hydrogen bonding with Tyr436.
  • 4-Fluorophenyl (IU1) : Higher potency (IC50_{50} ~1–3 μM) due to enhanced π-stacking with Phe331. Activity is quantified via fluorescence plate readers (ex/em: 355/460 nm) .

Q. What experimental strategies are employed to validate crystallographic data for pyrrole-based ethanones, and how does SHELX software enhance refinement accuracy?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K ensures minimal thermal motion artifacts.
  • SHELX Workflow : SHELXD for phase solution (via dual-space methods) and SHELXL for refinement with anisotropic displacement parameters. Key metrics include R1_1 (<5%) and wR2_2 (<10%), with Fourier difference maps resolving electron density for the chloroethanone group.
  • Validation : PLATON checks for missed symmetry and ADDSYM for space group correctness .

Q. In mechanistic studies targeting USP14, what biochemical assays are utilized to quantify deubiquitinating enzyme inhibition efficacy, and how are IC50_{50} values determined?

  • Methodological Answer :

  • Ubiquitin-AMC Assay : Recombinant USP14 is incubated with ubiquitin-AMC substrate and varying inhibitor concentrations. Proteasome activity (20S core) is measured via AMC fluorescence.
  • IC50_{50} Calculation : Data is fit to a four-parameter logistic model using GraphPad Prism. Controls include b-AP15 (positive control) and DMSO vehicle.
  • Cellular Validation : Western blotting detects accumulated polyubiquitinated proteins (e.g., β-catenin) in HEK293T cells treated with 10–50 μM compound for 24 hours .

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